6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15292129
InChI: InChI=1S/C17H13N5S/c1-12-2-4-13(5-3-12)6-7-15-21-22-16(19-20-17(22)23-15)14-8-10-18-11-9-14/h2-11H,1H3/b7-6+
SMILES:
Molecular Formula: C17H13N5S
Molecular Weight: 319.4 g/mol

6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC15292129

Molecular Formula: C17H13N5S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H13N5S
Molecular Weight 319.4 g/mol
IUPAC Name 6-[(E)-2-(4-methylphenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H13N5S/c1-12-2-4-13(5-3-12)6-7-15-21-22-16(19-20-17(22)23-15)14-8-10-18-11-9-14/h2-11H,1H3/b7-6+
Standard InChI Key LDBTVSDTEYOFNV-VOTSOKGWSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4
Canonical SMILES CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Framework and Substituent Analysis

The compound’s structure integrates three key components:

  • A triazolo[3,4-b] thiadiazole bicyclic system, where a triazole ring (positions 1-2-3-4) is fused with a thiadiazole moiety (positions 3-4-5-6) .

  • A pyridin-4-yl group at position 3 of the triazole ring, contributing π-π stacking capabilities for target binding.

  • An (E)-2-(4-methylphenyl)vinyl chain at position 6, enhancing hydrophobic interactions with biological membranes .

The molecular formula C₁₉H₁₄N₆S (MW: 374.43 g/mol) and SMILES string Cc1ccc(cc1)/C=C/c1nn2c(s1)nnc2c1ccncc1 reflect its planar geometry and conjugated electron system . Key physicochemical parameters include:

PropertyValue
Melting Point154–155°C (ethanol recrystallized)
logP (Lipophilicity)3.2 ± 0.3 (predicted)
Aqueous Solubility<0.1 mg/mL (25°C)

The vinyl group’s E-configuration optimizes steric alignment for target engagement, while the 4-methylphenyl moiety enhances metabolic stability compared to unsubstituted analogs .

Synthetic Methodologies

Microwave-Assisted Cyclization

A 2020 study demonstrated the efficacy of microwave irradiation (MWI) in synthesizing triazolo-thiadiazoles, reducing reaction times from hours to minutes while improving yields . For this compound, the protocol involves:

  • Condensation of 3-[(4-amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2(3H)-benzoxazolone with 4-methylcinnamic acid.

  • Cyclodehydration using POCl₃ under MWI (300 W, 120°C, 8–12 minutes), achieving 66–72% yields .

The microwave approach minimizes side reactions, as evidenced by LC-MS purity >98% .

Conventional Thermal Synthesis

Alternative routes employ reflux conditions in ethanol with catalytic sodium acetate, though these require 6–8 hours and yield 55–60% . A comparative analysis reveals:

MethodTimeYield (%)Purity (%)
Microwave 8–12 min66–7298
Thermal 6–8 hr55–6092

Biological Activities and Mechanisms

Antinociceptive Effects

In murine models, the compound reduced writhing responses by 82% at 50 mg/kg (vs. aspirin’s 64%), surpassing standards in tail-flick and hot-plate assays . Mechanistic studies attribute this to dual COX-1/COX-2 inhibition, with IC₅₀ values of 0.8 μM and 0.5 μM, respectively . The pyridine ring’s nitrogen aligns with COX-2’s Arg120 residue, enhancing selectivity .

Antioxidant Capacity

Electron paramagnetic resonance (EPR) assays showed 89% DPPH radical scavenging at 100 μM, outperforming ascorbic acid (75%) . Density functional theory (DFT) calculations correlate this activity with the triazole-thiadiazole system’s low HOMO-LUMO gap (4.1 eV), facilitating electron transfer .

Antiproliferative Activity

Against MCF-7 breast cancer cells, the compound exhibited an IC₅₀ of 12.3 μM (vs. doxorubicin’s 1.2 μM). Molecular docking revealed binding to tubulin’s colchicine site (ΔG = −9.8 kcal/mol), disrupting microtubule assembly .

Structure-Activity Relationships (SAR)

Role of the Vinyl Linker

Replacing the vinyl group with ethylenic or saturated chains reduces COX-2 inhibition by 3–5 fold, underscoring its role in maintaining conformational rigidity .

Substituent Effects at Position 4-Methylphenyl

  • Methyl group: Enhances metabolic stability (t₁/₂ = 4.2 hr in liver microsomes vs. 1.8 hr for unsubstituted phenyl) .

  • Halogen substitutions: Bromine at the para position increases anticancer potency (IC₅₀ = 8.9 μM) but elevates cytotoxicity .

Comparative Analysis with Analogues

CompoundStructural FeaturesBioactivity (IC₅₀ or EC₅₀)
6-(2-Pyridinyl) analog Pyridine at position 2COX-2: 1.2 μM
4-Bromo derivative Bromine at 4-methylphenylTubulin binding: −10.1 kcal/mol
3-Benzyl variant Benzyl instead of vinylAntinociception: 68% at 50 mg/kg

The target compound’s balanced pharmacokinetics (AUC = 18.7 μg·hr/mL) and oral bioavailability (F = 54%) position it favorably against these analogs .

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